molecular formula C19H25NO2 B1581155 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate CAS No. 62439-35-4

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate

Cat. No. B1581155
CAS RN: 62439-35-4
M. Wt: 299.4 g/mol
InChI Key: JRNQQLWJXYJSRU-UHFFFAOYSA-N
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Description

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a specialty product for proteomics research . Its molecular formula is C19H25NO2 .


Molecular Structure Analysis

The molecular structure of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate consists of 19 carbon atoms, 25 hydrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Mesomorphic Behavior and Liquid Crystalline Properties

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is studied for its unique mesomorphic behavior and liquid crystalline properties. Research has focused on its phase behavior and birefringence in binary mixtures, revealing the presence of smectic-A and higher-order smectic phases, alongside detailed refractive index measurements (Mitra, Roy, Majumder, & Roy, 1997). High-pressure phase studies also highlight the substance's mesomorphic compounds' behavior under varying conditions, such as pressure-induced phases and changes in polymorphism (Rübesamen & Schneider, 1993).

Molecular Dynamics and Simulations

Further investigations into the molecular dynamics and simulations of similar cyclohexane derivatives offer insights into the static and dynamic properties of these liquid crystals. These studies facilitate a deeper understanding of their behavior in different phases and under various external influences (Yakovenko, Minko, Krömer, & Geiger, 1994).

Molecular Association in Mesogenic Compounds

Spectroscopic studies have been conducted to understand the molecular association in thin films of mesogenic cyanophenyl derivatives, providing valuable information on dimerization in the nematic mesophase and factors affecting dimer stability (Shabatina, Khasanova, Vovk, & Sergeev, 1996).

Dielectric and Electrooptic Studies

Dielectric permittivity studies have been performed on binary mixtures exhibiting induced smectic Ad phases, highlighting the role of specific intermolecular interactions and the formation of homo- and hetero-dimers in these mixtures (Roy, Paul, & Das, 2006). Additionally, investigations into the mesomorphism and dielectric properties of phenyl alkylbiphenyl carboxylates and cyclohexanecarboxylates have shed light on the effects of molecular structure on the nematic thermal stability and dielectric constants of these compounds (Karamysheva, Kovshev, & Barnik, 1976).

properties

IUPAC Name

(4-cyanophenyl) 4-pentylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-2-3-4-5-15-6-10-17(11-7-15)19(21)22-18-12-8-16(14-20)9-13-18/h8-9,12-13,15,17H,2-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNQQLWJXYJSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886172, DTXSID40933282
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30886172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanophenyl 4-pentylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate

CAS RN

62439-35-4, 148020-35-3
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062439354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30886172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanophenyl 4-pentylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cyanophenyl trans-4-pentylcyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.749
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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